1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide

Physicochemical profiling Medicinal chemistry ADME prediction

Researchers pursuing fragment-based drug discovery (FBDD) against kinase targets often encounter pyrazole analogs that lack the critical 5-oxo hydrogen-bond anchor, derailing hinge-region engagement and complicating SAR. This compound resolves that gap with a unique pyrazolone-3-carboxamide scaffold that mimics the ATP purine carbonyl. - XLogP3 = -1.3, TPSA = 75.8 Ų, HBA = 3, HBD = 1 - full rule-of-three compliance (MW 141.13, logP ≤ 3) for FBDD library inclusion. - C5=O group provides a specific hydrogen-bond anchor absent in aromatic pyrazole analogs (CAS 89179-62-4), enabling direct hinge-region engagement. - N1-methyl blocks metabolic N-dealkylation and eliminates an off-target HBD site, improving metabolic stability over NH-pyrazole analogs. - Carboxamide at position 3 supports fragment growing/linking via amide coupling chemistry; >95% hydrolysis yield demonstrated in scalable synthetic routes. Procurement managers benefit from multi-supplier availability across Europe and Asia, with cold-chain shipping options for long-term stability.

Molecular Formula C5H7N3O2
Molecular Weight 141.13
CAS No. 121507-22-0
Cat. No. B571681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide
CAS121507-22-0
Synonyms1H-Pyrazole-3-carboxamide,4,5-dihydro-1-methyl-5-oxo-(9CI)
Molecular FormulaC5H7N3O2
Molecular Weight141.13
Structural Identifiers
SMILESCN1C(=O)CC(=N1)C(=O)N
InChIInChI=1S/C5H7N3O2/c1-8-4(9)2-3(7-8)5(6)10/h2H2,1H3,(H2,6,10)
InChIKeyLUJGLEWYWLMPJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide: Structural and Physicochemical Profile


1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide (CAS 121507-22-0, molecular formula C5H7N3O2, MW 141.13) is a heterocyclic building block belonging to the pyrazolone-3-carboxamide subclass. It features a partially saturated 4,5-dihydro-1H-pyrazole ring bearing a 5-oxo group, an N1-methyl substituent, and a primary carboxamide at position 3. The compound is primarily utilized in medicinal chemistry as a synthetic intermediate and as a fragment-sized scaffold for kinase inhibitor and enzyme inhibitor programs [1]. Its computed physicochemical properties—XLogP3 of -1.3, topological polar surface area of 75.8 Ų, one hydrogen bond donor, and three hydrogen bond acceptors—place it within favorable fragment-like chemical space (MW < 300, logP ≤ 3) [1].

Fragment-sized scaffold for kinase and enzyme inhibitor programs
Pyrazolone-3-carboxamide building block with synthetic tractability
Full rule-of-three compliance for fragment library inclusion

Why Generic Substitution Is Scientifically Unsupported


Substituting 1-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide with closely related pyrazole or pyrazolone analogs—such as the corresponding carboxylic acid (CAS 119376-60-2), the fully aromatic 1-methyl-1H-pyrazole-3-carboxamide (CAS 89179-62-4), or the NH-unsubstituted pyrazole-3-carboxamide (CAS 33064-36-7)—introduces measurable changes in lipophilicity, hydrogen-bonding capacity, and ring electronics that can alter binding affinity, metabolic stability, and synthetic downstream reactivity [1]. The 5-oxo group confers a specific tautomeric state and electron distribution that is absent in aromatic pyrazole analogs, while the N1-methyl group blocks a hydrogen bond donor site present in NH-pyrazoles, reducing off-target hydrogen bonding [1][2]. Quantitative differences in computed logP, TPSA, and hydrogen bond acceptor count are documented below and demonstrate that these compounds are not interchangeable without re-optimization of the chemical series [1].

Target 1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide
Analog 1 Carboxylic acid analog: higher polarity may alter permeability and HBA count exceeds fragment rule-of-three threshold.
Analog 2 Aromatic pyrazole analog: lacks 5-oxo hydrogen bond anchor; ring electronics and tautomeric state differ, may shift kinase hinge-binding profile.
Analog 3 NH-pyrazole analog: additional hydrogen bond donor may introduce off-target interactions; N1-methyl group absent, altering metabolic stability context.

Quantitative Differentiation Evidence Against Closest Analogs


Reduced Lipophilicity Versus the Carboxylic Acid Analog

The target carboxamide exhibits a computed XLogP3 of -1.3, which is 0.6 log units lower (more hydrophilic) than the corresponding carboxylic acid analog (1-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid, CAS 119376-60-2, XLogP3 = -0.7) [1][2]. This difference corresponds to an approximately 4-fold lower octanol-water partition coefficient, predicting measurably superior aqueous solubility for the carboxamide. The aromatic 1-methyl-1H-pyrazole-3-carboxamide (CAS 89179-62-4, XLogP3 = -0.6) and NH-pyrazole-3-carboxamide (CAS 33064-36-7, XLogP3 = -0.6) are even more lipophilic, with a 0.7 log unit difference versus the target [3][4].

Lipophilicity shift
Cross-study comparable
ΔXLogP3 -0.6 to -0.7 vs analogs
Target more hydrophilic; ~4‑fold lower predicted partition coefficient
Reported higher aqueous solubility potential; supports fragment-friendly ADME profile selection.
Computed XLogP3, PubChem 2024.11.20
Physicochemical profiling Medicinal chemistry ADME prediction

Distinct Hydrogen Bond Acceptor Profile Compared to Analogs

The target compound possesses 3 hydrogen bond acceptors (the 5-oxo carbonyl, the carboxamide carbonyl, and the pyrazole N2 nitrogen), compared to 4 HBA for the carboxylic acid analog (119376-60-2) and only 2 HBA for the aromatic 1-methyl-1H-pyrazole-3-carboxamide (89179-62-4) and the NH-pyrazole-3-carboxamide (33064-36-7) [1][2][3][4]. The carboxamide nitrogen also contributes one hydrogen bond donor (HBD = 1), which is equivalent to the acid analog (HBD = 1) but lower than the NH-pyrazole (HBD = 2), the latter having an additional donor from the pyrazole NH [4].

HBA/HBD balance
Cross-study comparable
Target HBA=3, HBD=1; acid analog HBA=4, arom. analog HBA=2
Intermediate hydrogen bond acceptor count vs comparators
Balanced H-bond profile may avoid excessive polarity while maintaining target engagement potential.
Cactvs computed, PubChem
Hydrogen bonding Structure-based drug design Molecular recognition

Topological Polar Surface Area Distinguishes Target from Analogs

The target compound has a computed TPSA of 75.8 Ų, which lies between the aromatic 1-methyl-1H-pyrazole-3-carboxamide (60.9 Ų) and the NH-pyrazole-3-carboxamide (71.8 Ų) [1][2][3]. While TPSA for the carboxylic acid analog was not directly available from PubChem at the same computational level, the presence of the additional carbonyl oxygen in the acid predicts a TPSA > 80 Ų based on the ~20 Ų contribution per oxygen atom. TPSA values below 140 Ų are generally associated with acceptable oral bioavailability (Veber rule), and values below 90 Ų are favorable for blood-brain barrier penetration [4].

TPSA comparison
Cross-study comparable
TPSA 75.8 Ų vs arom. 60.9 Ų, NH-pyrazole 71.8 Ų
Acid analog estimated >80 Ų
Intermediate polar surface area compatible with reported oral bioavailability criteria; adaptable for permeability-solubility balance.
Veber rules reference (J. Med. Chem. 2002)
Membrane permeability Oral bioavailability prediction Physicochemical profiling

Scalable Synthetic Access via Hydrolysis-Amidation Pathway

Patent WO2009121288A1 describes a scalable two-step process for preparing pyrazole-3-carboxamides from the corresponding esters: (Step 1) basic hydrolysis of 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate esters using NaOH in 10% aqueous ethanol at 60°C to yield the carboxylic acid in >95% yield over 2–3 hours; (Step 2) conversion to the acyl chloride with thionyl chloride (SOCl₂) at 0–5°C, followed by reaction with methylamine to afford the target carboxamide [1]. In contrast, direct cyclocondensation of methylhydrazine with β-ketoesters to produce the carboxamide directly is also reported but typically requires polar aprotic solvents (e.g., DMF) at 110–120°C and may yield product mixtures [1]. The hydrolysis-amidation route offers superior scalability and purity control (>99% achievable by HPLC per vendor specification on non-blocked supplier sites ) compared to the ester analog, which requires additional synthetic steps to convert to the carboxamide.

Scalable synthesis
Class-level inference
Hydrolysis-amidation route: >95% yield step; purity ≥98% HPLC
NaOH, aq EtOH, 60°C then SOCl₂/methylamine
Reported scalable process supports batch reproducibility and procurement confidence for lead optimization.
Patent WO2009121288A1
Process chemistry Scalable synthesis Building block procurement

Ring Oxidation State and Pyrazolone Tautomerism Differentiation

The 4,5-dihydro-5-oxo substitution pattern of the target compound creates a pyrazolone tautomeric system that is structurally and electronically distinct from the fully aromatic 1-methyl-1H-pyrazole-3-carboxamide (CAS 89179-62-4) [1][2]. In the pyrazolone form, the C5 position is sp³-hybridized (methylene bridge), and the ring is non-aromatic, with the carbonyl at C5 acting as a strong hydrogen bond acceptor. This non-aromatic character alters the pKa of the adjacent NH and the electron density distribution across the ring compared to aromatic pyrazoles [3]. The pyrazolone core is a recognized pharmacophore in kinase inhibitors, including c-Met inhibitors (e.g., AMG 458) and VEGFR2 inhibitors, where the 5-oxo group engages the kinase hinge region via hydrogen bonding [3]. The aromatic analog lacks this carbonyl hydrogen bond anchor and presents a flat, π-rich aromatic system that engages targets through different binding modalities [2].

Pyrazolone tautomer
Class-level inference
5-Oxo, C5 sp³; non-aromatic ring with carbonyl HBA
Structural distinction from aromatic analog
Unique hydrogen bond acceptor geometry may support kinase hinge-region interaction; not replicable by aromatic scaffold.
Referenced pyrazolone-kinase co-crystal structures (e.g., c-Met)
Tautomerism Electronic structure Kinase inhibitor design

Fragment-Like Physicochemical Profile for FBDD Compliance

The target compound has a molecular weight of 141.13 g/mol and only one rotatable bond (the C3–carboxamide linkage), placing it well within the 'rule of three' criteria for fragment libraries (MW < 300, rotatable bonds ≤ 3, HBD ≤ 3, HBA ≤ 3) [1][2]. In contrast, the carboxylic acid analog (MW 142.11) has similar fragment-likeness but higher polarity (HBA = 4, exceeding the rule of three HBA threshold), while the NH-pyrazole analog (MW 111.10) has HBD = 2, also within limits but offering different hydrogen-bonding geometry [2][3]. The target's compliance with all rule-of-three parameters (MW 141.13 < 300; logP -1.3 < 3; HBD 1 ≤ 3; HBA 3 ≤ 3; rotatable bonds 1 ≤ 3) makes it an ideal fragment library candidate, whereas the carboxylic acid analog exceeds the HBA criterion (4 > 3) [2].

Rule-of-three fit
Cross-study comparable
All 5 parameters passed (MW, logP, HBD≤3, HBA≤3, RotB≤3)
Acid analog fails HBA≤3 (HBA=4)
Suitable for fragment library without property flags; acid analog exceeds HBA threshold and may increase nonspecific binding risk.
Congreve et al. Drug Discov. Today 2003
Fragment-based drug discovery Lead generation Library design

Evidence-Backed Application Scenarios for Scientific Procurement


Fragment-Based Drug Discovery Library for Kinase ATP-Binding Sites

The compound's MW of 141.13 Da, single rotatable bond, and full rule-of-three compliance (HBA = 3, HBD = 1, logP = -1.3) make it an ideal fragment for inclusion in FBDD screening libraries targeting kinases and other ATP-binding proteins [1]. The pyrazolone 5-oxo group can mimic the purine carbonyl of ATP, engaging the kinase hinge region via hydrogen bonding, as demonstrated by structurally related pyrazolone carboxamides in c-Met and VEGFR2 inhibitor programs [2]. The primary carboxamide at position 3 provides a synthetically tractable vector for fragment growing or linking strategies via amide coupling chemistry. Procurement of this specific fragment over the aromatic pyrazole analog (CAS 89179-62-4) is justified by the unique C5=O hydrogen bond anchor, and over the carboxylic acid analog (CAS 119376-60-2) by superior rule-of-three compliance [1].

Synthetic Intermediate for Pyrazolone Kinase Inhibitor Optimization

In kinase inhibitor programs where pyrazolone carboxamides have demonstrated potent activity (e.g., c-Met inhibitors with Ki values in the low nanomolar range [2]), this compound serves as a key building block for constructing focused compound libraries. The N1-methyl group blocks metabolic N-dealkylation and eliminates the NH hydrogen bond donor, which can improve metabolic stability and reduce off-target interactions relative to NH-pyrazole analogs [1]. The carboxamide can be further functionalized at the nitrogen via N-alkylation or acylation, or hydrolyzed to the carboxylic acid for alternative coupling strategies. The established synthetic route (WO2009121288A1) with >95% hydrolysis yield provides confidence in scalable supply for lead optimization campaigns [3].

Agrochemical Fungicide Discovery with Pyrazolone Carboxamide Core

Pyrazole carboxamide derivatives, particularly those containing the dihydropyrazole (pyrazoline) core, have been extensively patented as fungicides targeting succinate dehydrogenase (SDH) in phytopathogenic fungi [4]. The target compound's pyrazolone-3-carboxamide scaffold provides the core pharmacophore for designing SDH inhibitors, with the 5-oxo group and 3-carboxamide serving as metal-binding and hydrogen-bonding motifs, respectively. Selection of this specific intermediate over the aromatic pyrazole analog is scientifically justified for agrochemical programs targeting SDH, as the dihydropyrazole ring system is a recurring feature in patented fungicidal pyrazole carboxamides from Bayer CropScience and other agrochemical companies [4].

Physicochemical Probe for Hydrogen Bonding and Lipophilicity SAR

The compound's well-characterized computed properties (TPSA = 75.8 Ų, logP = -1.3, HBA = 3, HBD = 1) make it a useful matched molecular pair partner for SAR investigations exploring the impact of carboxamide vs carboxylic acid functional groups on target binding and ADME properties [1]. When paired with the carboxylic acid analog (119376-60-2, logP = -0.7, HBA = 4), the two compounds form a matched pair differing by a single functional group transformation (COOH → CONH₂), enabling quantitative assessment of the carboxamide's contribution to binding affinity, selectivity, and pharmacokinetics. This matched-pair analysis is not accessible with the aromatic pyrazole analogs, which differ in both ring oxidation state and functional group identity [1].

Application
Selection Property
Validation Focus
Fragment-based drug discovery (kinase ATP sites)
Rule-of-three compliance, pyrazolone 5-oxo hydrogen bond anchor
Fragment library screening, hinge-region binding mimicry verification
Synthetic intermediate for pyrazolone kinase inhibitor optimization
N1-methyl blocking, carboxamide functionalization vector
Metabolic stability assessment, focused library SAR expansion
Agrochemical fungicide discovery (SDH target)
Dihydropyrazole carboxamide pharmacophore
Succinate dehydrogenase inhibition screening, structure-activity profiling
Physicochemical matched molecular pair (COOH vs CONH₂)
Well-characterized computed logP, TPSA, HBA
Quantitative ADME property comparison, binding affinity contribution analysis
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